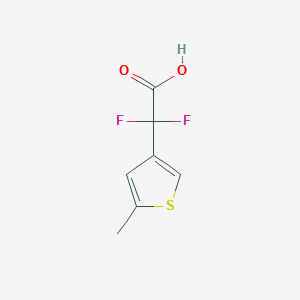

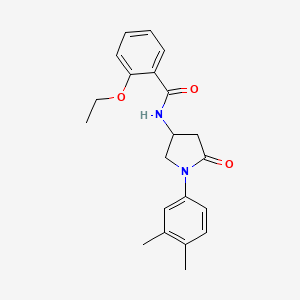

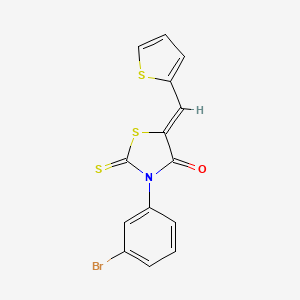

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-1-(3-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively researched in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

Fluorine-18 labelled compounds, such as [18 F]MK-6240, demonstrate the use of fluorinated compounds in radiopharmaceutical applications, specifically for positron emission tomography (PET) imaging. [18 F]MK-6240, for instance, is a novel PET radiopharmaceutical for detecting human neurofibrillary tangles associated with Alzheimer's disease, showcasing the role of fluorinated compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).

Organic Synthesis and Fluorine Chemistry

The synthesis and transformations of fluorine-containing compounds, such as difluoro-substituted azomethine ylides, highlight the diverse chemical reactivity and applications of fluorinated compounds in creating novel structures. For example, the creation of 2-fluoro-4,5-dihydropyrroles demonstrates the innovative approaches in fluorine chemistry and the synthesis of compounds with potential therapeutic or material applications (Novikov et al., 2005).

DNA Binding and Photodynamic Therapy

Fluorinated compounds also find applications in DNA binding and photodynamic therapy, as shown by bimetallic Ru(II) complexes bridged by fluorinated chromophores. These compounds exhibit strong interactions with DNA and can induce complete photocleavage upon light irradiation, demonstrating their potential in therapeutic applications, particularly in targeting genetic materials in photodynamic therapy (Swavey & Wang, 2015).

Fluorination Techniques

Research on the fluorination of nitrogen-containing aromatics, such as pyridines and quinolines, with xenon difluoride, showcases methodologies for introducing fluorine atoms into aromatic compounds. This technique is crucial for creating fluorinated analogs of bioactive molecules, potentially altering their physical, chemical, and biological properties for various scientific applications (Anand & Filler, 1976).

Propiedades

IUPAC Name |

6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUPUWXFSDHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)

![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)

![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)